molecular formula C34H34CoN7O8S2+ B12761491 Ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) CAS No. 83847-06-7

Ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-)

Cat. No.: B12761491
CAS No.: 83847-06-7
M. Wt: 791.7 g/mol
InChI Key: DBRFVSBUVUUPKE-UHFFFAOYSA-O
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Description

Ammonium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-N-methylbenzenesulfonamidato(2-)]cobaltate(1-) is a complex organic cobalt compound. This compound is known for its vibrant color and is often used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-N-methylbenzenesulfonamidato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds under controlled conditions. The process often requires precise pH control and the presence of ammonium ions to stabilize the complex .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reaction conditions are meticulously monitored to ensure consistency and purity. The use of high-purity starting materials and advanced purification techniques is crucial to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ammonium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-N-methylbenzenesulfonamidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different cobalt oxides, while substitution reactions can yield a variety of cobalt-ligand complexes .

Scientific Research Applications

Ammonium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-N-methylbenzenesulfonamidato(2-)]cobaltate(1-) has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.

    Biology: Studied for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying metal-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems and as an imaging agent.

    Industry: Employed in the manufacturing of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism by which Ammonium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-N-methylbenzenesulfonamidato(2-)]cobaltate(1-) exerts its effects involves the interaction of the cobalt center with various molecular targets. The cobalt ion can coordinate with different ligands, facilitating electron transfer and catalytic processes. The pathways involved often include redox reactions and ligand exchange mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • Ammonium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulfonamidato(2-)]cobaltate(1-)
  • Sodium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulfonamidato(2-)]cobaltate(1-)
  • Potassium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulfonamidato(2-)]cobaltate(1-)

Uniqueness

What sets Ammonium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-N-methylbenzenesulfonamidato(2-)]cobaltate(1-) apart from similar compounds is its specific ligand structure, which imparts unique electronic and steric properties. This makes it particularly effective in certain catalytic and industrial applications where other similar compounds may not perform as well .

Properties

CAS No.

83847-06-7

Molecular Formula

C34H34CoN7O8S2+

Molecular Weight

791.7 g/mol

IUPAC Name

azanium;cobalt;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-N-methylbenzenesulfonamide

InChI

InChI=1S/2C17H15N3O4S.Co.H3N/c2*1-18-25(23,24)12-7-9-15(21)14(10-12)19-20-17-13-5-3-2-4-11(13)6-8-16(17)22;;/h2*2-10,18,21-22H,1H3;;1H3/p+1

InChI Key

DBRFVSBUVUUPKE-UHFFFAOYSA-O

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)O.CNS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)O.[NH4+].[Co]

Origin of Product

United States

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